3-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazole
Overview
Description
3-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazole is a heterocyclic compound that features both pyrrole and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazole typically involves the formation of the pyrrole and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under catalytic conditions. For instance, the synthesis can be initiated by the formation of a pyrrole ring through the reaction of aniline derivatives with acetylenic compounds . The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones . The final step involves coupling these rings under palladium-catalyzed conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides), acylating agents (e.g., acyl chlorides).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
3-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain both pyrrole and pyrazole rings and exhibit similar biological activities.
Pyrrolidine derivatives: These compounds feature a pyrrolidine ring and are known for their diverse biological activities.
Uniqueness
3-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazole is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-(4-pyrrol-1-ylphenyl)-1H-pyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c1-2-10-16(9-1)12-5-3-11(4-6-12)13-7-8-14-15-13/h1-10H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDOSEILZJTRHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C3=CC=NN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501320494 | |
Record name | 5-(4-pyrrol-1-ylphenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501320494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821739 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1007072-92-5 | |
Record name | 5-(4-pyrrol-1-ylphenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501320494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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